3-chloro-N-(3,4-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-(3,4-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple halogen atoms and a trifluoromethyl group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 3-chloro-N-(3,4-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-chloro-N-(3,4-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The carboxamide group can undergo hydrolysis to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Scientific Research Applications
3-chloro-N-(3,4-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,4-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-chloro-N-(3,4-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with similar compounds such as:
These compounds share structural similarities but differ in specific functional groups and substituents, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C21H16Cl3F3N4O |
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Molecular Weight |
503.7 g/mol |
IUPAC Name |
3-chloro-N-(3,4-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H16Cl3F3N4O/c1-10-2-4-11(5-3-10)15-9-16(21(25,26)27)31-19(29-15)17(24)18(30-31)20(32)28-12-6-7-13(22)14(23)8-12/h2-8,15-16,29H,9H2,1H3,(H,28,32) |
InChI Key |
ZGNHQWGTNXLCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)Cl)N2)C(F)(F)F |
Origin of Product |
United States |
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